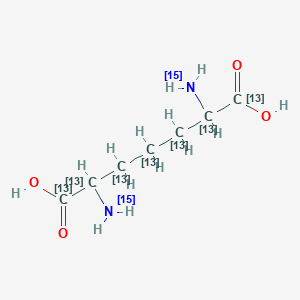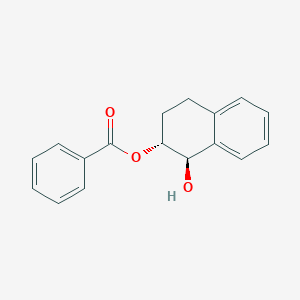
Acetoacetic acid, lithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lithium acetoacetate can be synthesized through the reaction of acetoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of acetoacetic acid by lithium hydroxide to form lithium acetoacetate and water:
CH3COCH2COOH+LiOH→CH3COCH2COOLi+H2O
Industrial Production Methods
Industrial production methods for lithium acetoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Lithium acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate derivatives.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium acetoacetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving lithium acetoacetate include acetoacetate derivatives, 3-hydroxybutyrate, and various substituted compounds depending on the specific reaction conditions .
科学研究应用
Lithium acetoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a standard for measuring acetoacetic acid in biological samples.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential anticancer effects, particularly in the context of ketogenic diets.
Industry: Used in the preparation of other chemical compounds, such as sodium acetoacetate
作用机制
The mechanism by which lithium acetoacetate exerts its effects involves the lithium ion, which has pleiotropic effects on cell growth and signaling. Studies have shown that lithium ions can impact cell proliferation, either positively or negatively, depending on the cell type and concentration used. The effects of lithium acetoacetate are often similar to those of lithium chloride, indicating that the lithium ion plays a significant role in its mechanism of action .
相似化合物的比较
Similar Compounds
Sodium acetoacetate: Similar in structure but contains sodium instead of lithium.
Potassium acetoacetate: Similar in structure but contains potassium instead of lithium.
Calcium acetoacetate: Similar in structure but contains calcium instead of lithium.
Uniqueness
Lithium acetoacetate is unique due to the presence of the lithium ion, which imparts specific biological and chemical properties that are not observed with other metal acetoacetates. The lithium ion’s effects on cell growth and signaling make lithium acetoacetate particularly interesting for research in biology and medicine .
属性
分子式 |
C4H6LiO3 |
|---|---|
分子量 |
109.1 g/mol |
InChI |
InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |
InChI 键 |
SLRSKBZAVIUWGU-UHFFFAOYSA-N |
规范 SMILES |
[Li].CC(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
